[(Ethoxycarbonyl)(3-ethoxy-3-oxopropyl)amino]methylphosphinate
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Overview
Description
[(Ethoxycarbonyl)(3-ethoxy-3-oxopropyl)amino]methylphosphinate is a complex organic compound that belongs to the class of phosphinates. This compound is characterized by the presence of an ethoxycarbonyl group, an ethoxy-oxopropyl group, and an amino-methylphosphinate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Ethoxycarbonyl)(3-ethoxy-3-oxopropyl)amino]methylphosphinate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of ethyl chloroformate with 3-ethoxy-3-oxopropylamine to form an intermediate, which is then reacted with a phosphinic acid derivative under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
[(Ethoxycarbonyl)(3-ethoxy-3-oxopropyl)amino]methylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonyl or ethoxy-oxopropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often catalyzed by acids or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
[(Ethoxycarbonyl)(3-ethoxy-3-oxopropyl)amino]methylphosphinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in drug delivery systems.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [(Ethoxycarbonyl)(3-ethoxy-3-oxopropyl)amino]methylphosphinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt biochemical pathways and lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
[(Ethoxycarbonyl)(3-ethoxy-3-oxopropyl)amino]methylphosphinate can be compared with other similar compounds, such as:
Ethyl hydrogen malonate: Similar in structure but lacks the phosphinate group.
3-Ethoxy-3-oxopropanoic acid: Shares the ethoxy-oxopropyl group but differs in other functional groups.
Phosphinic acid derivatives: Similar in containing the phosphinate group but differ in other substituents.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H16NO6P |
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Molecular Weight |
265.20 g/mol |
IUPAC Name |
[ethoxycarbonyl-(3-ethoxy-3-oxopropyl)amino]methyl-oxido-oxophosphanium |
InChI |
InChI=1S/C9H16NO6P/c1-3-15-8(11)5-6-10(7-17(13)14)9(12)16-4-2/h3-7H2,1-2H3 |
InChI Key |
ODBACZNYWLJNEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(C[P+](=O)[O-])C(=O)OCC |
Origin of Product |
United States |
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